molecular formula C13H20N2O B4557564 N-[3-(dimethylamino)propyl]-3-methylbenzamide

N-[3-(dimethylamino)propyl]-3-methylbenzamide

Cat. No.: B4557564
M. Wt: 220.31 g/mol
InChI Key: XLCFDPDYCBHSGJ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-3-methylbenzamide is a versatile chemical compound known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a benzamide structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(dimethylamino)propyl]-3-methylbenzamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-methylbenzoic acid with N,N-dimethylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond being facilitated by the coupling agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific temperature and pressure conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as primary or secondary amines.

    Substitution: Substituted benzamides with different functional groups replacing the dimethylamino group.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-3-methylbenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the benzamide moiety can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]methacrylamide: Shares the dimethylamino propyl group but differs in the presence of a methacrylamide moiety.

    N,N-dimethyl-1,3-propanediamine: Contains a similar dimethylamino propyl structure but lacks the benzamide group.

    3-(dimethylamino)propylamine: Similar in structure but without the benzamide functionality.

Uniqueness

N-[3-(dimethylamino)propyl]-3-methylbenzamide is unique due to the combination of the dimethylamino propyl group and the benzamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-6-4-7-12(10-11)13(16)14-8-5-9-15(2)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCFDPDYCBHSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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